molecular formula C20H26N4 B13081509 1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine

1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine

Cat. No.: B13081509
M. Wt: 322.4 g/mol
InChI Key: XMBZMHWNENRJHR-UHFFFAOYSA-N
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Description

1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine is a complex organic compound that features a bipyrrolidine core with pyridin-2-ylmethyl substituents. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.

Preparation Methods

The synthesis of 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine typically involves the reaction of pyridin-2-ylmethyl chloride with 2,2’-bipyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography .

Chemical Reactions Analysis

1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The pyridin-2-ylmethyl groups can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridin-2-ylmethyl groups act as electron donors, forming stable chelates with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex and its application .

Comparison with Similar Compounds

1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine can be compared with other similar compounds such as:

    1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bisimidazole: This compound also features pyridin-2-ylmethyl groups but has an imidazole core instead of bipyrrolidine.

    2,2’-Bipyridine: A simpler ligand with two pyridine rings, commonly used in coordination chemistry.

    1,10-Phenanthroline: Another widely used ligand with a similar structure but different electronic properties.

The uniqueness of 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine lies in its bipyrrolidine core, which provides additional steric and electronic effects, making it a versatile ligand for various applications .

Properties

Molecular Formula

C20H26N4

Molecular Weight

322.4 g/mol

IUPAC Name

2-[[2-[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine

InChI

InChI=1S/C20H26N4/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2

InChI Key

XMBZMHWNENRJHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4

Origin of Product

United States

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